1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a cyclopentanecarbonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the pyrrolidine ring using cyclopentanecarbonyl chloride under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The electronic properties of the thiophene ring contribute to its function in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene sulfoxides have similar thiophene rings but vary in their functional groups and applications.
Uniqueness: 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine is unique due to the combination of the cyclopentanecarbonyl group and the thiophene ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
cyclopentyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(11-3-1-2-4-11)15-7-5-12(9-15)13-6-8-17-10-13/h6,8,10-12H,1-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCCQHPCHFIWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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